molecular formula C15H14FNOS B5538932 4-fluoro-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

4-fluoro-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Cat. No.: B5538932
M. Wt: 275.3 g/mol
InChI Key: CVSZXVXNLSRLDN-UHFFFAOYSA-N
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Description

4-fluoro-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is an organic compound belonging to the class of benzamides It features a benzamide core substituted with a fluorine atom and a tetrahydrobenzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves the reaction of 4-fluorobenzoic acid with 4,5,6,7-tetrahydro-1-benzothiophen-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-fluoro-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways and targets are still under investigation, but studies suggest involvement in pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-fluoro-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNOS/c16-12-7-5-10(6-8-12)15(18)17-14-9-11-3-1-2-4-13(11)19-14/h5-9H,1-4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSZXVXNLSRLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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